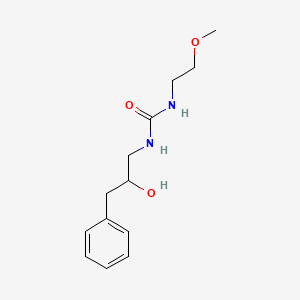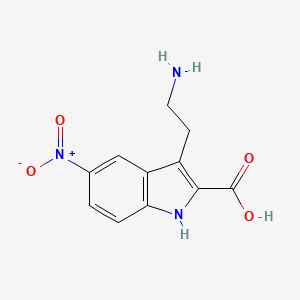![molecular formula C24H22FN5OS B2924409 [5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone CAS No. 1305252-38-3](/img/structure/B2924409.png)
[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related fluorinated pyrazole was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of such compounds can be complex. For example, a related compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was found to crystallize into a monoclinic system with the space group of P21 .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be diverse. For instance, the synthesis of a related fluorinated pyrazole involved a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. For example, a related compound, (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride, was found to be a solid at room temperature, with a molecular weight of 243.71 .Aplicaciones Científicas De Investigación
Antifungal Activity
Research involving novel derivatives similar in structure to the compound has shown promising antifungal activities. A study by Lv et al. (2013) on (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives revealed that variations in the aryl groups, such as 4-fluorophenyl, significantly impact antifungal efficacy, suggesting potential applications of similar compounds in developing antifungal agents (Hong-Shui Lv et al., 2013).
Antibacterial Screening
A study by Landage et al. (2019) synthesized and characterized novel thiazolyl pyrazole and benzoxazole derivatives, including compounds with structural motifs related to the query compound, and evaluated them for antibacterial activities. This research underscores the potential use of such compounds in antibacterial drug discovery (V. P. Landage et al., 2019).
Acetylcholinesterase Inhibition
Saeedi et al. (2019) explored arylisoxazole‐phenylpiperazine derivatives for their inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. Their findings indicate that structurally related compounds could serve as leads for the development of new treatments for neurodegenerative diseases (Mina Saeedi et al., 2019).
Antimycobacterial Activity
Ali and Yar (2007) conducted a study on derivatives that share a similar chemical framework with the query compound, demonstrating significant antimycobacterial activity. This suggests potential applications in treating mycobacterial infections, such as tuberculosis (M. A. Ali & M. Yar, 2007).
Anticancer Evaluation
Gouhar and Raafat (2015) synthesized and evaluated the anticancer activities of compounds structurally related to the query molecule. Their work points to the potential of these compounds in cancer research and therapy development (R. S. Gouhar & Eman M. Raafat, 2015).
Mecanismo De Acción
Target of Action
The compound, also known as “[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone”, is a complex organic molecule. The exact primary targets of this compound are currently unknown due to the lack of specific research on this compound . It is known that similar compounds with indole and thiazole moieties have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of biochemical pathways related to the aforementioned biological activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-16-22(32-23(26-16)17-7-9-18(25)10-8-17)20-15-21(28-27-20)24(31)30-13-11-29(12-14-30)19-5-3-2-4-6-19/h2-10,20-21,27-28H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSGLUMJYGMIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

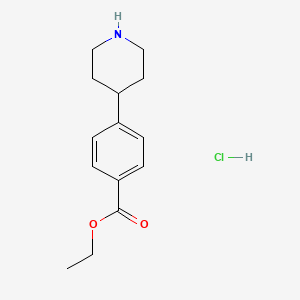
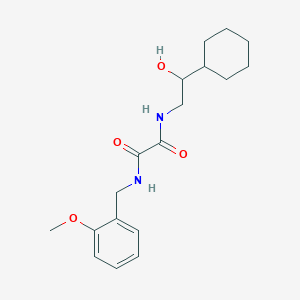

amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2924331.png)
![N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine](/img/structure/B2924332.png)
![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)
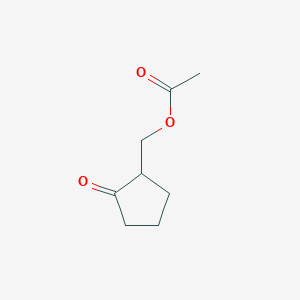
![N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924338.png)
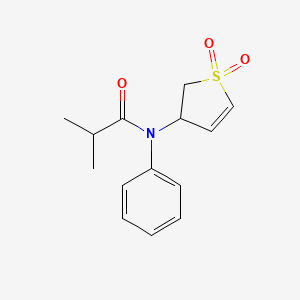

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924343.png)
